5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
Properties
IUPAC Name |
5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-9-8-10(2)18-14(16-9)12(13(17-18)15(19)20)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXYTRRMQXLSJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)C(=O)O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclocondensation reaction of 5-amino-3-hetarylpyrazole with malonic acid . This reaction can be catalyzed by the addition of phosphorus oxychloride (POCl3) in the presence of pyridine, which produces an activated species of malonic acid phosphoric ester . The reaction conditions can be optimized to achieve higher yields and reduced reaction times.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the efficiency of the synthesis, providing excellent yields in a shorter time compared to conventional heating methods . This approach can be advantageous for large-scale production, reducing energy consumption and increasing throughput.
Chemical Reactions Analysis
Functionalization at the Carboxylic Acid Group
The carboxylic acid moiety at position 2 undergoes classical acid-derived transformations:
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Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acid catalysis (e.g., H₂SO₄) to form esters. For example, methyl ester derivatives are synthesized in 85–92% yields under reflux conditions .
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Amidation : Coupling with amines (e.g., benzylamine) via carbodiimide-mediated activation (e.g., EDC/HOBt) produces amides. Yields depend on steric hindrance, ranging from 70% (aliphatic amines) to 55% (bulky aryl amines) .
Reactivity of Methyl Substituents
The methyl groups at positions 5 and 7 participate in oxidation and halogenation:
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Oxidation : Using KMnO₄ in acidic media, methyl groups are oxidized to carboxylic acids, forming 5,7-dicarboxy derivatives. This reaction proceeds in 60–65% yield but requires careful temperature control (60–80°C) to avoid over-oxidation .
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Halogenation : Radical bromination (NBS, AIBN) selectively substitutes methyl hydrogens, yielding mono- or di-brominated products. For example:
| Reaction Conditions | Product | Yield (%) |
|---|---|---|
| NBS (1.1 equiv), CCl₄, 80°C | 5-Bromomethyl derivative | 72 |
| NBS (2.2 equiv), CCl₄, 80°C | 5,7-Dibromomethyl derivative | 58 |
Electrophilic Aromatic Substitution (Phenyl Ring)
The phenyl group at position 3 undergoes electrophilic substitution:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups predominantly at the para position (75% yield). Meta-substitution is minor (<10%) due to steric hindrance from the fused ring system .
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Sulfonation : SO₃/H₂SO₄ produces sulfonic acid derivatives, which are precursors for further coupling reactions (e.g., Suzuki-Miyaura).
Cyclocondensation and Ring Expansion
The pyrimidine ring participates in cyclocondensation with β-diketones or β-enaminones to form fused polyheterocycles:
textExample: Reaction with acetylacetone in acetic acid yields a tricyclic derivative via C–N bond formation at position 7[2][4].
Key data for cyclocondensation:
| Reagent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| Ethyl acetoacetate | Pd(OAc)₂ | 130 | 94 |
| Dimedone | Acetic acid | 100 | 82 |
Palladium-Catalyzed Cross-Couplings
The scaffold undergoes C–H activation/functionalization:
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Arylation : Pd(OAc)₂ catalyzes coupling with aryl iodides at position 5 or 6. Electron-deficient aryl halides (e.g., 4-iodonitrobenzene) show higher reactivity .
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Alkynylation : Sonogashira coupling with terminal alkynes introduces alkynyl groups at position 2, enabled by the electron-withdrawing carboxylic acid .
Reductive Transformations
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Carboxylic Acid Reduction : LiAlH₄ reduces the acid to a primary alcohol (2-hydroxymethyl derivative) in 68% yield. Further oxidation with PCC regenerates the aldehyde .
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Nitro Group Reduction : H₂/Pd-C reduces nitro to amine, enabling diazotization and Sandmeyer reactions .
Mechanistic Insights
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Electrophilic Substitution : The pyrazole ring (π-excessive) directs electrophiles to C3 and C5, while the pyrimidine ring (π-deficient) favors nucleophilic attack at C6 and C7 .
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Oxidative Dehydrogenation : Oxygen or peroxides facilitate dehydrogenation during cyclocondensation, as shown in kinetic studies .
Stability and Byproduct Formation
Scientific Research Applications
Structural Overview
The molecular formula for 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is . Its structure features a fused pyrazolo-pyrimidine system, which is known for its rigidity and planarity, making it a favorable scaffold for drug design.
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. The compound has been explored for its potential to inhibit cancer cell proliferation. A study highlighted that modifications in the pyrazolo[1,5-a]pyrimidine scaffold could enhance its cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
2. Enzyme Inhibition
This compound has shown promise as an inhibitor of several enzymes. For instance, it has been investigated for its ability to inhibit kinases involved in cancer progression. The structural modifications allow for selective binding to active sites of these enzymes, potentially leading to the development of targeted therapies .
3. Neurological Applications
There is emerging evidence suggesting that pyrazolo[1,5-a]pyrimidines may also play a role in treating neurological disorders. Their ability to cross the blood-brain barrier and interact with central nervous system targets makes them candidates for further research in neuropharmacology .
Material Science Applications
1. Photophysical Properties
The unique structural characteristics of this compound contribute to its interesting photophysical properties. These compounds are being explored for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their ability to emit light upon excitation .
2. Synthesis of Functional Materials
The versatility of this compound allows it to be used as a building block in the synthesis of functional materials. Its derivatives can be tailored for specific applications in sensors and catalysts due to their chemical reactivity and stability .
Case Studies
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes, disrupting key biological processes and leading to its therapeutic effects . For example, its anticancer activity may be attributed to its ability to inhibit enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Chemical Identity :
Properties :
- Storage : Stable when sealed in dry conditions at 2–8°C.
- Hazard Profile : Classified with warnings for acute toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H332, H335) .
Comparison with Structural Analogs
Substituent Variations at Positions 5 and 7
Pyrazolo[1,5-a]pyrimidine derivatives often differ in substituents at positions 5 and 7, which influence their physicochemical and biological properties.
*Estimated formula based on substituents.
Carboxylic Acid vs. Carboxamide Derivatives
Replacing the carboxylic acid group with carboxamide alters solubility and target interactions.
Bioactive Derivatives
Several analogs exhibit notable biological activities:
- ABCC4 Inhibitor : 3-Chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (Ceefourin 2) selectively inhibits ABCC4, a transporter implicated in platelet function .
- Antimicrobial Candidates : 7-(3-Nitrophenyl) and 7-(thiophen-2-yl) derivatives (STK349882, STK349529) are fragments targeting bacterial D-Ala:D-Ala ligase, with purities >95% .
- Cytotoxic Agents : N-Aryl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamides (e.g., 7a) show cytotoxicity via kinase inhibition pathways .
Key Research Findings
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Nitro or trifluoromethyl groups at position 7 enhance binding to hydrophobic enzyme pockets, as seen in ABCC4 inhibitors .
- Aromatic Substitutions : Diphenyl derivatives (e.g., CAS 299406-03-4) exhibit higher molecular weights and altered solubility profiles compared to dimethyl analogs, impacting bioavailability .
Docking Studies
- 7-(2-Hydroxyphenyl)-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamide (10n): Docking simulations reveal hydrogen bonding with NH and OH groups, critical for kinase inhibition .
Biological Activity
5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a synthetic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer therapeutics and enzyme inhibition. This article explores the biological activity of this compound, highlighting its mechanisms of action, cytotoxic effects on various cancer cell lines, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a fused pyrazole and pyrimidine ring system, which is essential for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 300691-07-0 |
| Molecular Weight | 267.283 g/mol |
| Purity | >95% (typical) |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and disrupt cellular processes. The compound interacts with target proteins through competitive inhibition, affecting pathways crucial for cell proliferation and survival.
Enzyme Inhibition
Research indicates that this compound can inhibit various kinases involved in cancer progression. For instance, it has shown potential as an Aurora-A kinase inhibitor, which plays a significant role in cell cycle regulation.
Cytotoxic Effects
Numerous studies have evaluated the cytotoxic potential of this compound against different cancer cell lines. The following table summarizes key findings from recent research:
Case Studies
- MCF7 Breast Cancer Cells : In a study by Bouabdallah et al., this compound exhibited significant cytotoxicity with an IC50 value of 0.01 µM against MCF7 cells. This suggests a potent effect on breast cancer cell proliferation.
- NCI-H460 Lung Cancer Cells : The compound also demonstrated an IC50 value of 0.03 µM against NCI-H460 cells, indicating strong anti-proliferative effects on lung cancer cells.
- A549 Lung Cancer Cells : In contrast, the cytotoxicity against A549 cells was less pronounced with an IC50 value of 26 µM. This variability highlights the importance of understanding the specific cellular context when evaluating drug efficacy.
Comparative Analysis with Related Compounds
To further understand the biological activity of this compound, it is useful to compare it with similar pyrazolo[1,5-a]pyrimidine derivatives:
| Compound | IC50 (µM) | Target Kinase |
|---|---|---|
| This compound | 0.01 | Aurora-A |
| 2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | 0.03 | Aurora-A |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-pyrazole-5-carboxylate | 26 | Not specified |
Q & A
Q. What are the standard synthetic routes for preparing 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid?
The synthesis typically involves cyclocondensation of 5-aminopyrazole derivatives with 1,3-dicarbonyl equivalents. For example, Rossi et al. (2014) demonstrated that palladium-catalyzed direct C–H arylation of heteroarenes efficiently introduces aryl groups at the 3-position . Aqueous ethanol or DMF/pyridine systems are common solvents, with enaminones acting as key intermediates for introducing substituents at the 7-position (Scheme 46, ). Post-synthetic hydrolysis of ester groups (e.g., methyl/ethyl esters) yields the carboxylic acid moiety .
Key Conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | Ethanol, 80°C, 12h | 65–75 |
| Hydrolysis | NaOH (aq.), reflux | 85–90 |
Q. How is structural characterization performed for this compound?
Comprehensive characterization includes:
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., phenyl at C3, methyl at C5/C7) .
- IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and pyrimidine ring vibrations (1550–1600 cm⁻¹) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ at m/z 295.12) .
- X-ray Crystallography (if crystalline): Resolves stereoelectronic effects of the trifluoromethyl group in analogs .
Advanced Research Questions
Q. How can synthetic yields be optimized for 7-substituted derivatives?
Yield optimization requires addressing steric and electronic factors:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance enaminone reactivity in cyclocondensation .
- Catalysis : Pd(OAc)₂/XPhos systems improve C–H arylation efficiency for phenyl group introduction .
- Temperature Control : Microwave-assisted synthesis reduces reaction times (e.g., 30 min at 120°C vs. 12h conventional) . Contradictions in yield data (e.g., 40–85% for similar conditions) may arise from impurities in starting materials or moisture sensitivity .
Q. How to resolve discrepancies in reported biological activity data?
Discrepancies in bioactivity (e.g., IC₅₀ variations in kinase inhibition assays) can arise from:
- Assay Conditions : pH, solvent (DMSO vs. aqueous buffer), or enzyme source .
- Structural Analogues : The trifluoromethyl group in analogs (e.g., CAS 900876-05-3) enhances target binding but may introduce off-target effects . Validation Strategies :
- Cross-testing in orthogonal assays (e.g., SPR vs. fluorescence-based).
- Computational docking to compare binding modes across studies .
Q. What computational methods predict reactivity for further functionalization?
The ICReDD framework integrates quantum chemical calculations (DFT) and machine learning to:
- Screen reaction pathways for regioselective substitutions (e.g., C5 vs. C7) .
- Predict solvent effects on transition states (e.g., DMF stabilizes charged intermediates) . Example: Reaction path searches identified optimal conditions for introducing benzamide groups at C7 (see ).
Data Contradiction Analysis
Q. Why do spectral data vary for analogs with minor substituent changes?
Substituent electronic effects significantly alter spectral profiles:
- Methyl vs. Trifluoromethyl : The electron-withdrawing CF₃ group deshields adjacent protons, shifting ¹H NMR peaks upfield by 0.2–0.5 ppm .
- Crystal Packing : X-ray data for 5,7-dimethyl-3-phenyl derivatives show π-stacking interactions absent in analogs with bulkier groups, affecting melting points .
Methodological Tables
Table 1 : Comparative Reactivity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Position | Substituent | Reactivity (Relative Rate) | Key Reference |
|---|---|---|---|
| C3 | Phenyl | High (Arylation) | |
| C5 | Methyl | Moderate (Oxidation) | |
| C7 | Benzamide | Low (Requires Pd catalysis) |
Table 2 : Biological Activity of Selected Analogs
| Compound | Target | IC₅₀ (nM) | Notes |
|---|---|---|---|
| 5,7-Dimethyl-3-phenyl derivative | CDK2 | 120 | Competitive inhibitor |
| 7-Benzamido analog | EGFR | 450 | Allosteric binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
